Apixaban Metabolite 5 Methyl Ester is a significant compound derived from the anticoagulant drug apixaban, which is primarily used to prevent blood clots in various medical conditions. This metabolite is relevant in pharmacokinetic studies and helps in understanding the metabolic pathways of apixaban in the human body. The compound is classified as a metabolite of apixaban, which is itself a selective inhibitor of factor Xa, playing a crucial role in the coagulation cascade.
Apixaban is synthesized and marketed under various brand names, including Eliquis. The metabolite 5 methyl ester is formed during the metabolism of apixaban, primarily through cytochrome P450 enzymatic pathways. It is classified as an impurity or metabolite, which can be essential for regulatory submissions and quality control in pharmaceutical development.
The synthesis of Apixaban Metabolite 5 Methyl Ester involves several steps, typically starting from the parent compound apixaban. Various synthetic routes have been explored, including:
The molecular formula for Apixaban Metabolite 5 Methyl Ester is , with a molecular weight of approximately 475.54 g/mol. The structure features multiple functional groups, including:
The structural representation can be derived from its SMILES notation: CCOC(=O)c1nn(c2ccc(OC)cc2)c3C(=O)N(CCc13)c4ccc(cc4)N5CCCCC5=O
.
The primary reactions involving Apixaban Metabolite 5 Methyl Ester include:
Apixaban Metabolite 5 Methyl Ester functions similarly to its parent compound by inhibiting factor Xa, thereby preventing thrombin generation and subsequent clot formation. The mechanism involves:
The physical properties of Apixaban Metabolite 5 Methyl Ester include:
Chemical properties include:
Apixaban Metabolite 5 Methyl Ester has several applications in scientific research:
Apixaban Metabolite 5 Methyl Ester, systematically named 5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid Methyl Ester, is a pharmacologically relevant derivative of the anticoagulant apixaban. It arises from hepatic biotransformation involving cytochrome P450-mediated oxidation (primarily CYP3A4/CYP1A2) followed by esterification via hepatic carboxylesterase 1 (CES1). This metabolite is formally designated as Apixaban Impurity 16 in pharmaceutical quality control contexts (CAS No.: 2203740-09-2) [1] [4] [6]. Its structural identity as a methyl ester distinguishes it from the carboxylic acid-containing parent drug and other oxidative metabolites. The core structure retains the pyrazolo[3,4-c]pyridine scaffold of apixaban, substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a carbamoyl moiety, with esterification occurring at the terminal pentanoic acid side chain [1] [6].
The metabolite possesses a molecular formula of C₂₆H₂₉N₅O₅, corresponding to a monoisotopic mass of 459.1907 Da and a molecular weight of 491.54 g/mol [1] [4] [6]. This mass exceeds the parent apixaban (C₂₅H₂₅N₅O₄; MW 459.50 g/mol) by 32.04 g/mol, consistent with the addition of a methylene group (CH₂) and an oxygen atom via esterification of the terminal carboxylic acid. While some discrepancies exist in literature (e.g., one source reports 327.23 g/mol [2]), the consensus value of 491.54 g/mol is corroborated by multiple analytical sources and high-resolution mass spectrometry data [1] [4] [6]. Computational molecular modeling indicates a planar pyridine ring core with a perpendicularly oriented methoxyphenyl group, creating a distinctive T-shaped molecular topology that influences protein binding interactions [1].
Table 1: Molecular Properties of Apixaban Metabolite 5 Methyl Ester vs. Parent Apixaban
Property | Apixaban Metabolite 5 Methyl Ester | Parent Apixaban |
---|---|---|
Systematic Name | 5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid Methyl Ester | 4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl) phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
Molecular Formula | C₂₆H₂₉N₅O₅ | C₂₅H₂₅N₅O₄ |
Molecular Weight (g/mol) | 491.54 | 459.50 |
CAS Number | 2203740-09-2 | 503612-47-3 |
Key Structural Feature | Terminal methyl ester (COOCH₃) | Terminal carboxylic acid (COOH) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (600 MHz, DMSO-d₆) reveals characteristic signals confirming the esterification and conservation of the core structure [1]:
Mass Spectrometry (MS)
High-Resolution Q-TOF MS generates a characteristic fragmentation pattern [1]:
Fourier-Transform Infrared (FTIR) Spectroscopy
While explicit FTIR data for the metabolite isn't provided in the search results, its structure predicts critical absorptions:
Apixaban Metabolite 5 Methyl Ester retains the core pyrazolo[3,4-c]pyridine-3-carboxamide structure of apixaban but features critical modifications:
Side Chain Esterification: The terminal carboxylic acid (-COOH) of apixaban's pentanoic acid chain is converted to a methyl ester (-COOCH₃). This modification increases hydrophobicity (log P increased by ~0.5 units) and eliminates the acid's ionization potential, significantly altering physicochemical behavior [1] [6].
Molecular Dimensions: Computational models indicate the esterified metabolite adopts a similar T-shaped topology to apixaban but with altered conformational flexibility in the side chain due to the loss of hydrogen-bonding capacity at the terminus [1].
Impact on Bioactivity: While retaining affinity for Factor Xa, the metabolite exhibits 24-fold reduced inhibitory potency (IC₅₀ = 3.2 nM vs. apixaban's 0.08 nM) due to steric and electronic changes near the binding motif [1].
Table 2: Spectroscopic Signatures of Key Functional Groups
Functional Group | ¹H NMR Chemical Shift (δ, ppm) | MS Fragments (m/z) | FTIR Absorption (cm⁻¹, predicted) |
---|---|---|---|
Pyrazole-H | 8.21 (s, 1H) | - | - |
Aryl-H (methoxyphenyl) | 6.89 (d, J=8.4 Hz, 2H) | - | ~1600 (C=C stretch) |
-OCH₃ (methoxyphenyl) | 3.78 (s, 3H) | - | ~2830-2815 (C-H stretch) |
-COOCH₃ (methyl ester) | 3.65 (s, 3H) | Loss of 32 (CH₃OH) | ~1735 (C=O stretch) |
Amide -CONH₂ | Not reported | Loss of 44 (CONH₂) | ~3350 (N-H), ~1680 (C=O) |
This structural divergence from apixaban necessitates specialized analytical separation. A validated UPLC method achieves baseline resolution using a Fortis SpeedCore C18 column (150 × 4.6 mm, 2.6 µm) with gradient elution (10 mM KH₂PO₄ pH 5.0:MeOH (90:10) to KH₂PO₄:ACN:MeOH (20:20:60)). The metabolite elutes at 14.2 ± 0.3 min (UV 235 nm), distinct from apixaban (retention time ~11.8 min) [1]. Stability studies reveal the methyl ester metabolite exhibits greater resistance to alkaline hydrolysis than apixaban (3.1% degradation vs. >15% for apixaban in 0.5N NaOH over 10 hours), attributed to the absence of the acid-labile amide and ester groups in the parent compound [1].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9